1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-methoxyethyl)urea
Description
Properties
IUPAC Name |
1-(2,3-dimethoxy-2-methylpropyl)-3-(2-methoxyethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O4/c1-10(16-4,8-15-3)7-12-9(13)11-5-6-14-2/h5-8H2,1-4H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQPVNHNYMYTED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCCOC)(COC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-methoxyethyl)urea typically involves the reaction of 2,3-dimethoxy-2-methylpropylamine with 2-methoxyethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the urea group into amine groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
N-[4-[1-[(2,6-Difluorophenyl)methyl]-1,2,3,4-tetrahydro-5-[[(2-methoxyethyl)methylamino]methyl]-3-(6-methoxy-3-pyridazinyl)-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-N'-methoxyurea (CAS 737789-61-6)
- Molecular Formula : C${31}$H${31}$F$2$N$7$O$_6$S
- Molecular Weight : 667.68 g/mol
- Key Features: Incorporates a thieno[2,3-d]pyrimidinone heterocycle with a 2-methoxyethylmethylamino substituent. Contains fluorine atoms and a methoxypyridazinyl group, enhancing metabolic stability and target affinity.
- Comparison :
- The target compound lacks the heterocyclic system and fluorine atoms, likely reducing binding specificity but improving synthetic accessibility.
- Both share a 2-methoxyethyl group , suggesting comparable polarity profiles.
1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea (CAS 1798023-74-1)
- Molecular Formula : C${14}$H${22}$N$2$O$5$
- Molecular Weight : 298.33 g/mol
- Key Features :
- Contains a 3,4-dimethoxyphenyl group and a hydroxyethyl linker.
- The aromatic ring enables π-π interactions, while the hydroxy group enhances solubility.
- Comparison :
- The target compound replaces the aromatic hydroxyethyl group with a branched aliphatic chain , favoring lipophilicity over hydrogen-bonding capacity.
- Both utilize methoxyethyl substituents, indicating shared strategies for polarity modulation.
N-(3-Methoxypropyl)urea (CAS 1119-61-5)
- Molecular Formula : C$5$H${12}$N$2$O$2$
- Molecular Weight : 132.16 g/mol
- Key Features :
- Simplest analog with a single 3-methoxypropyl substituent.
- Lacks steric bulk, favoring membrane permeability.
Data Table: Comparative Analysis of Urea Derivatives
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Features |
|---|---|---|---|---|---|
| 1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-methoxyethyl)urea | - | C${11}$H${23}$N$2$O$5$* | ~277.3* | 2,3-Dimethoxy-2-methylpropyl, 2-methoxyethyl | Branched aliphatic chain; moderate lipophilicity |
| N-[4-[1-[(2,6-Difluorophenyl)methyl]-...-methoxyurea (RELU-011) | 737789-61-6 | C${31}$H${31}$F$2$N$7$O$_6$S | 667.68 | Thieno[2,3-d]pyrimidinone, 2-methoxyethylmethylamino, fluorine | Heterocyclic core; high metabolic stability |
| 1-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea | 1798023-74-1 | C${14}$H${22}$N$2$O$5$ | 298.33 | 3,4-Dimethoxyphenyl, hydroxyethyl, 2-methoxyethyl | Aromatic interactions; enhanced solubility |
| N-(3-Methoxypropyl)urea | 1119-61-5 | C$5$H${12}$N$2$O$2$ | 132.16 | 3-Methoxypropyl | Simple structure; high permeability |
*Estimated based on structural analysis.
Research Findings and Implications
Substituent Position and Activity :
- highlights that methoxy group positioning (e.g., meta vs. para on benzyl substituents) significantly impacts biological activity in imidazolium derivatives . For the target compound, the 2,3-dimethoxypropyl group may optimize steric and electronic effects for target engagement.
Lipophilicity vs.
Biological Activity
1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-methoxyethyl)urea (CAS No. 2097900-20-2) is a synthetic organic compound belonging to the urea class. Its structure features two methoxy groups and a unique substitution pattern that may influence its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
The compound can be synthesized through the reaction of 2,3-dimethoxy-2-methylpropylamine with 2-methoxyethyl isocyanate. This process typically requires controlled conditions and may involve catalysts to enhance yield and purity. The molecular structure is characterized by the following properties:
- Molecular Formula : C10H22N2O4
- Molecular Weight : 218.29 g/mol
- InChI Key : InChI=1S/C10H22N2O4/c1-10(16-4,8-15-3)7-12-9(13)11-5-6-14-2/h5-8H2,1-4H3,(H2,11,12,13).
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate enzyme activities or receptor functions through binding interactions, leading to various biological responses.
Therapeutic Potential
Research has indicated potential therapeutic applications for this compound in several areas:
- Anti-inflammatory Activity : Preliminary studies suggest that derivatives of urea compounds exhibit anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.
- Anticancer Properties : Similar urea derivatives have shown promise in cancer treatment by inducing apoptosis in cancer cells and inhibiting tumor growth.
- P-glycoprotein Modulation : There is evidence that certain urea compounds can influence P-glycoprotein (P-gp) activity, which plays a critical role in drug absorption and resistance mechanisms in cancer therapy .
Case Studies and Experimental Data
Several studies have explored the biological effects of related urea compounds, providing insights into the potential effects of this compound:
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(2,3-Dimethoxypropyl)-3-(2-methoxyethyl)urea | Similar backbone; fewer methoxy groups | Moderate anti-inflammatory effects |
| 1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-ethoxyethyl)urea | Ethoxy instead of methoxy group | Enhanced anticancer activity observed |
| 1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-methoxypropyl)urea | Propyl group variation | Potential for increased bioactivity due to structural differences |
Q & A
Q. What are the standard synthetic routes for 1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-methoxyethyl)urea, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via the reaction of 2,3-dimethoxy-2-methylpropylamine with 2-methoxyethyl isocyanate under controlled conditions. Catalysts such as triethylamine or DMAP are often employed to accelerate urea bond formation. Key parameters include:
- Temperature : 0–25°C to prevent side reactions.
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and reactivity.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
Table 1 : Standard Synthetic Protocol
| Reagent | Role | Conditions |
|---|---|---|
| 2,3-Dimethoxy-2-methylpropylamine | Nucleophile | 0–25°C, anhydrous |
| 2-Methoxyethyl isocyanate | Electrophile | Dropwise addition |
| Triethylamine | Catalyst | 1–2 equiv. |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR confirm the urea linkage (δ ~6.0 ppm for NH protons) and methoxy groups (δ ~3.2–3.5 ppm) .
- IR Spectroscopy : Peaks at ~1640–1680 cm (C=O stretch) and ~3300 cm (N-H stretch) validate the urea moiety .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks matching the formula .
Q. How should researchers handle solubility and stability challenges during experiments?
- Methodological Answer : The compound’s methoxy groups confer moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. For biological assays:
- Stock Solutions : Prepare in DMSO (10–50 mM) and dilute in buffer (<1% DMSO final).
- Storage : –20°C under inert gas (argon) to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction pathways be modified to enhance regioselectivity in derivatives of this compound?
- Methodological Answer : To target specific functionalizations (e.g., oxidation of methoxy groups):
- Directed Lithiation : Use LDA (lithium diisopropylamide) at –78°C to deprotonate the methoxyethyl group for subsequent alkylation.
- Catalytic Functionalization : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) on halogenated derivatives .
Note : Monitor reaction progress via TLC and adjust equivalents of coupling partners to minimize byproducts.
Q. What experimental designs address contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies in enzyme inhibition assays may arise from differences in:
- Assay Conditions : Buffer pH (optimum ~7.4), ionic strength, and co-solvents (e.g., DMSO tolerance).
- Target Purity : Validate enzyme purity (>95% via SDS-PAGE) and activity (positive controls).
- Statistical Validation : Use factorial design of experiments (DoE) to isolate variables (e.g., IC variations) .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases). Prioritize flexible docking for urea’s conformational freedom.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- Pharmacophore Mapping : Align methoxy and urea motifs with known inhibitors (e.g., sorafenib analogs) .
Data Contradiction Analysis
Q. How should conflicting NMR data for the urea NH protons be resolved?
- Methodological Answer : Observed shifts (δ 5.8–6.2 ppm) may vary due to:
- Solvent Effects : Use deuterated DMSO for enhanced NH proton visibility.
- Temperature Control : Acquire spectra at 25°C to minimize exchange broadening.
- 2D NMR : Perform - HMBC to confirm connectivity between NH and carbonyl .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
